

Comparative review of biphenylamine-based hole transport materials in photovoltaics.

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Compound of Interest

Compound Name: *N-Phenyl-3-biphenylamine*

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Biphenylamine-Based Hole Transport Materials in Photovoltaics: A Comparative Review

For researchers, scientists, and professionals in drug development venturing into photovoltaic research, the selection of an appropriate hole transport material (HTM) is a critical determinant of perovskite solar cell (PSC) performance and stability. Among the various classes of HTMs, biphenylamine-based derivatives have emerged as a promising alternative to the widely used, yet costly, spiro-OMeTAD. This guide provides an objective comparison of several biphenylamine-based HTMs, supported by experimental data, to aid in the selection of materials for next-generation photovoltaic devices.

The Critical Role of Hole Transport Materials

In a perovskite solar cell, the HTM plays a pivotal role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. An ideal HTM should possess high hole mobility, appropriate energy levels aligned with the perovskite's valence band, and excellent thermal and morphological stability. Biphenylamine-based compounds are attractive due to their tunable electronic properties, good film-forming capabilities, and potential for cost-effective synthesis.

Comparative Performance of Biphenylamine-Based HTMs

The following table summarizes the key performance parameters of several recently developed biphenylamine-based HTMs in perovskite solar cells. These parameters include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For context, the performance of the benchmark triphenylamine-based HTM, PTAA, is also included.

Hole Transport Material (HTM)	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (Voc) [V]	Short-Circuit Current Density (Jsc) [mA/cm ²]	Fill Factor (FF) [%]	Reference
TDF-1	18.16	-	-	-	[1]
TMF-1	19.11	-	-	-	[1]
TDF-2	19.38	-	-	-	[1]
TMF-2	18.83	-	-	-	[1]
PTAA (benchmark)	20.20	-	-	-	[1]

Note: Detailed values for Voc, Jsc, and FF for TDF-1, TMF-1, TDF-2, and TMF-2 were not explicitly provided in the referenced source.

Experimental Workflow and Device Architecture

The performance of a perovskite solar cell is highly dependent on the fabrication process. The following diagram illustrates a typical experimental workflow for the fabrication of an inverted p-i-n planar perovskite solar cell, a common architecture for testing new HTMs.

Experimental workflow for perovskite solar cell fabrication.

Detailed Experimental Protocols

Reproducibility in perovskite solar cell research hinges on meticulous adherence to experimental protocols. Below are generalized yet detailed methodologies for key experimental

steps cited in the literature.

Substrate Preparation

Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. After drying with nitrogen, the substrates are treated with UV-ozone for 15-20 minutes to enhance the wettability of the surface for the subsequent layer deposition.

Hole Transport Layer Deposition

The biphenylamine-based HTM is dissolved in a suitable solvent, such as chlorobenzene, at a concentration typically ranging from 5 to 10 mg/mL. The solution is then spin-coated onto the pre-cleaned ITO substrate. The spin-coating parameters (e.g., spin speed and duration) are optimized to achieve a uniform and pinhole-free film of a desired thickness, followed by annealing at a specific temperature (e.g., 100-150°C) to remove the solvent.

Perovskite Layer Fabrication

The perovskite precursor solution (e.g., a mixture of FAI, PbI_2 , MABr , and PbBr_2 in a DMF:DMSO solvent) is spin-coated on top of the HTM layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene or toluene, is often dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a temperature around 100-150°C.

Electron Transport and Buffer Layer Deposition

An electron transport layer (ETL), commonly[2][2]-phenyl-C61-butyric acid methyl ester (PCBM), is deposited from a chlorobenzene solution via spin-coating. Subsequently, a buffer layer, such as bathocuproine (BCP), is deposited on top of the ETL to act as a hole-blocking layer and improve the contact with the metal electrode.

Electrode Deposition

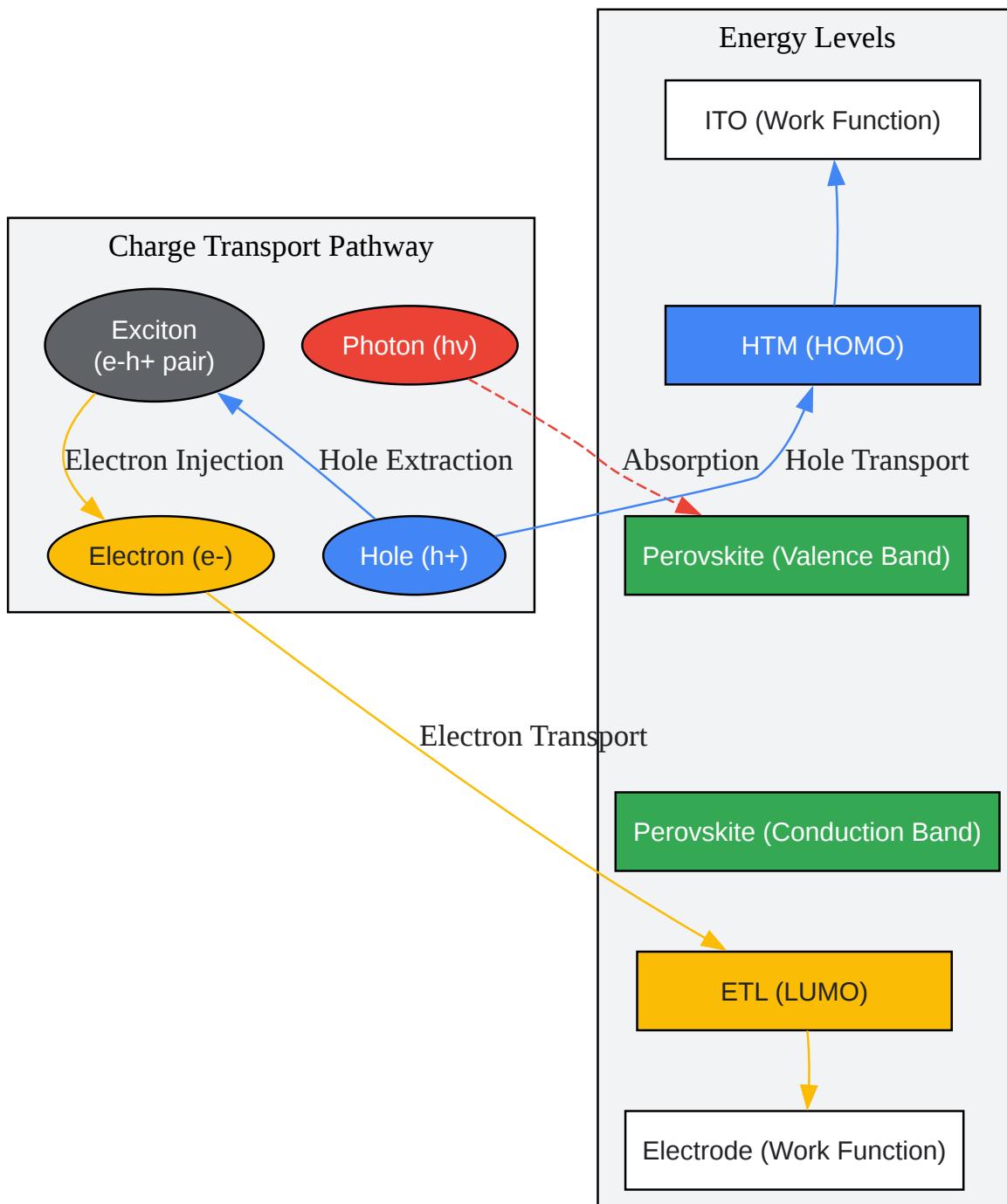
Finally, a metal electrode, typically silver (Ag) or gold (Au), is thermally evaporated onto the buffer layer under high vacuum. The active area of the solar cell is defined by a shadow mask during the evaporation process.

Device Characterization

The current density-voltage (J-V) characteristics of the fabricated perovskite solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The external quantum efficiency (EQE) is measured to determine the cell's efficiency at converting photons of different wavelengths into charge carriers. Stability tests are performed by monitoring the device performance over time under controlled environmental conditions (e.g., humidity and temperature) and continuous illumination.

Signaling Pathway of Charge Carrier Dynamics

The efficient operation of a perovskite solar cell relies on the favorable alignment of energy levels between the different layers, facilitating the extraction and transport of charge carriers while minimizing recombination. The following diagram illustrates the energy level alignment and charge transport pathway in a typical inverted p-i-n perovskite solar cell.



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Energy level diagram and charge transport pathway.

Conclusion

Biphenylamine-based hole transport materials present a viable and potentially cost-effective alternative to traditional triphenylamine-based HTMs in perovskite solar cells. The performance of devices utilizing these materials is highly encouraging, with efficiencies approaching those of established benchmarks. Further molecular engineering of the biphenylamine core, including the strategic introduction of various functional groups, holds the key to further enhancing their hole mobility, optimizing energy level alignment, and improving the long-term stability of perovskite solar cells. The detailed experimental protocols and understanding of the underlying device physics provided in this guide serve as a foundation for researchers to explore and develop novel, high-performance biphenylamine-based HTMs for the advancement of photovoltaic technology.

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